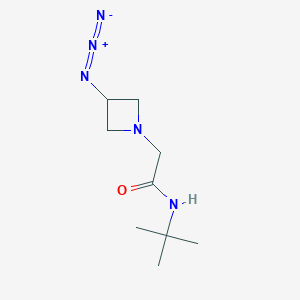
1-(3,3,3-trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
1-(3,3,3-Trifluoro-2-oxopropyl)-1H-imidazole-4-carboxylic acid, also known as TFOPC, is an organic compound with a wide range of applications in scientific research. It is a derivative of imidazole, an organic compound with a five-membered ring structure, and is a white solid at room temperature. TFOPC is widely used in research due to its unique properties and its ability to form strong complexes with other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Medicinal Chemistry Applications
In medicinal chemistry, imidazole derivatives are explored for their biological activities, such as antimicrobial properties. A study on the synthesis and antibacterial activity of 4-fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids demonstrates the potential of imidazole-based compounds as antimicrobial agents, with certain derivatives showing significant activity against Gram-positive and Gram-negative bacteria (Jalal A. Zahra, Raed A. Al‐Qawasmeh, M. El-Abadelah, et al., 2015).
Materials Science and Coordination Chemistry
Imidazole-based compounds also find applications in materials science and coordination chemistry, where they are used to construct metal-organic frameworks (MOFs) and coordination polymers. These structures are of interest for their potential applications in gas storage, catalysis, and as functional materials. For example, the construction of coordination polymers from imidazole-based multi-carboxylate ligands showcases the ability of these compounds to form diverse and complex architectures with metal ions, which could be utilized in various applications ranging from catalysis to materials science (Bei-bei Guo, Li Li, Yang-Guang Wang, et al., 2013).
Mecanismo De Acción
Target of Action
A related compound, trifluoroacetonyl coenzyme a, has been found to interact with citrate synthase, a mitochondrial enzyme .
Biochemical Pathways
Given that related compounds interact with enzymes such as citrate synthase, it’s plausible that this compound could influence metabolic pathways involving this enzyme .
Propiedades
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)5(13)2-12-1-4(6(14)15)11-3-12/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBIETPLEQCOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)



